![molecular formula C12H13NO B1444641 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 1198604-53-3](/img/structure/B1444641.png)

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one

Descripción general

Descripción

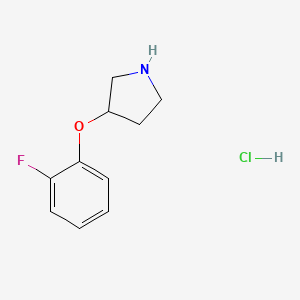

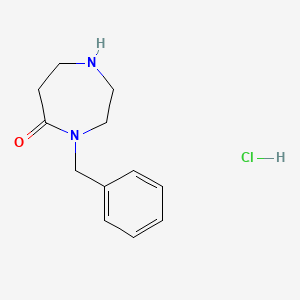

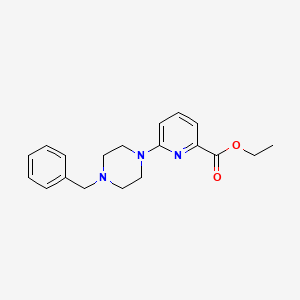

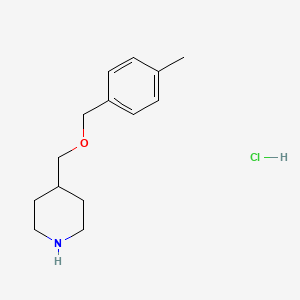

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

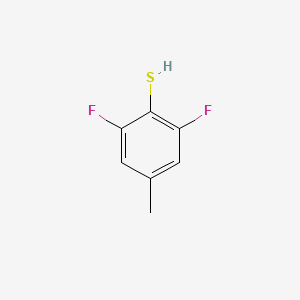

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one, has been achieved through palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines .Molecular Structure Analysis

The molecular structure of 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one consists of a benzyl group attached to a 3-azabicyclo[3.1.0]hexan-2-one core . The InChI code for this compound is 1S/C12H13NO/c14-12-11-6-10(11)8-13(12)7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 .Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexanes, including 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one, are common structural components in natural products and bioactive compounds. The most commonly used strategy for the construction of this type of aza[3.1.0]bicycle derivative is the metal-mediated cyclopropanation domino reaction of chain enzymes .Aplicaciones Científicas De Investigación

Antitumor Agents

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one and its derivatives have been studied as potential antitumor agents . They have shown antiproliferative activity in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines . The most effective among the screened compounds show IC 50 in the range from 4.2 to 24.1 μM for all tested cell lines .

Inducing Apoptosis

These compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

Actin Filament Disruption

Using confocal microscopy, it was found that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment with tested 3-azaspiro [bicyclo [3.1.0]hexane-2,5′-pyrimidines] .

Treatment of Pruritus

The 3-azabicyclo [3.1.0]hexyl ring system, a conformationally constrained bicyclic isostere for the piperidine motif, displays diverse biological activities and great potential in the pharmaceutical industry . One of its applications is as a potent μ opioid receptor antagonist for the treatment of pruritus .

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

Another application of this compound is as a ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD) .

Muscarinic Receptor Antagonist

This compound also serves as a muscarinic receptor antagonist .

T-Type Calcium Channel Inhibitor

It is also used as a T-type calcium channel inhibitor .

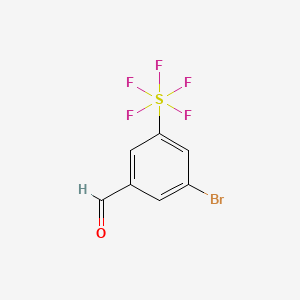

Synthesis of Fluorinated Compounds

Decoration of organic molecules with fluorinated groups often affects their physicochemical and biological properties such as metabolic stability and lipophilicity . Therefore, a practical synthesis of CHF2-substituted 3-azabicyclo [3.1.0]hexanes was developed .

Safety and Hazards

The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin/eye irritation occurs .

Propiedades

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12-11-6-10(11)8-13(12)7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWYHQBTOWUEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)N(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737941 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one | |

CAS RN |

1198604-53-3 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)

![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)

![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)

![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)